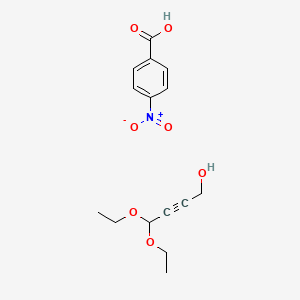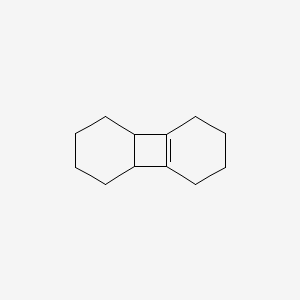![molecular formula C11H16O2 B14590760 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol CAS No. 61445-95-2](/img/structure/B14590760.png)
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol is a complex organic compound characterized by its unique bicyclic structure. This molecule contains a total of 30 bonds, including 14 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 hydroxyl group, and 1 ether group . The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol involves several steps, typically starting with the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and ether groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halides (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol can be compared with other similar compounds, such as:
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-2-ol: Differing by the position of the hydroxyl group.
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-3-ol: Differing by the position of the hydroxyl group.
Propriétés
Numéro CAS |
61445-95-2 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol |
InChI |
InChI=1S/C11H16O2/c1-8-7-9(2,3)11(12)6-5-10(8,4)13-11/h5-6,12H,1,7H2,2-4H3 |
Clé InChI |
RFXLLODLBBMLNA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C)C2(C=CC1(O2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)

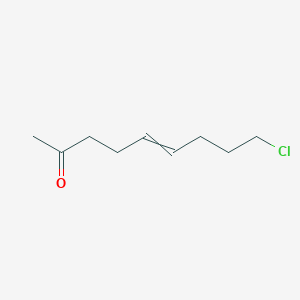
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
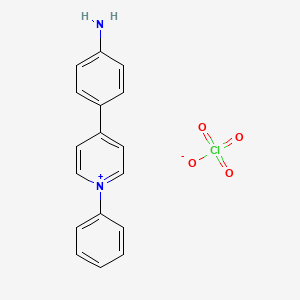
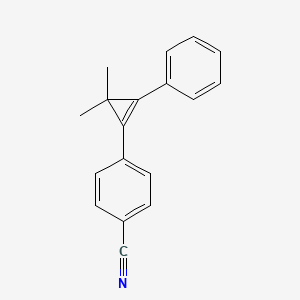
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)

![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
